N-(2,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a cyclopropane ring substituted with tetramethyl groups and an amide linkage to a dimethylphenyl group. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,4-dimethylphenylamine with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but differs in the functional group attached to it.
2,4-Dimethylphenyl isocyanate: Contains the same aromatic ring but has an isocyanate functional group instead of an amide.
Uniqueness
N-(2,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its cyclopropane ring with tetramethyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-10-7-8-12(11(2)9-10)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18) |
InChI Key |
KNCYAPJAXNOYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(C2(C)C)(C)C)C |
Origin of Product |
United States |
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